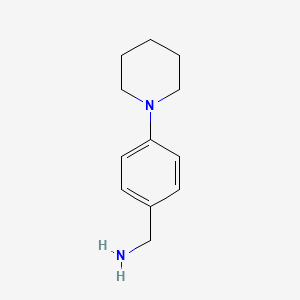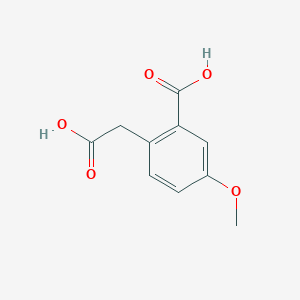
(4-Piperidinophenyl)methylamine
概要
説明
(4-Piperidinophenyl)methylamine is an organic compound with the chemical formula C12H18N2 . It is a white solid with properties similar to an amine-like amino compound . This compound has significant application value in medicinal chemistry and is often used as an intermediate in the synthesis of drugs .
Synthesis Analysis
The preparation of this compound can usually be carried out by the following steps: First, 4-piperidinealdehyde and benzyl alcohol are reacted by sodium hydroxide catalytic condensation to obtain (4-Piperidinophenyl) Methanol; then, (4-piperidinylphenyl) Methanol was reacted with methylamine to give the final product this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring attached to a phenyl group through a methylene bridge . The IUPAC name for this compound is (4-piperidin-1-ylphenyl)methanamine . The InChI string is InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 190.28 g/mol . It has a density of 1.047g/cm³ . The boiling point is 342.8°C at 760 mmHg . The compound has a vapor pressure of 7.35E-05mmHg at 25°C . The refractive index is 1.568 .科学的研究の応用
1. Synthesis and Fluorescence Properties
Research conducted by McAdam et al. (2004) investigated the synthesis of 4-enamine-N-methyl-1,8-naphthalimides, including a derivative with a piperidine component. This study highlighted the strong fluorescence properties of these compounds and their potential applications in various scientific fields, such as materials science and chemistry (McAdam et al., 2004).
2. Donor-Acceptor Interactions in Naphthalimides
McAdam et al. (2003) explored the donor-acceptor interactions in 4-enamine naphthalimides with ferrocenyl headgroups, including piperidinyl derivatives. This research is significant for understanding the correlation between internal charge separation and UV-visible emission properties in such compounds, which could be beneficial in the development of new materials and sensors (McAdam et al., 2003).
3. Inhibition of Lysine Specific Demethylase 1
Wu et al. (2016) studied compounds containing 3-(piperidin-4-ylmethoxy)pyridine, demonstrating their potent inhibition of Lysine Specific Demethylase 1 (LSD1). These findings are critical for cancer research, as LSD1 plays a vital role in gene expression regulation and is a target for cancer therapy (Wu et al., 2016).
4. Ruthenium-Catalyzed Anti-Markovnikov Hydroamination
Utsunomiya and Hartwig (2003) reported on the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary amines, including piperidine derivatives. This research contributes significantly to the field of organic synthesis, offering new methods for forming amine products efficiently and selectively (Utsunomiya & Hartwig, 2003).
Safety and Hazards
(4-Piperidinophenyl)methylamine may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate personal protective measures should be taken during operation, such as wearing gloves, safety glasses, and masks . It should be stored to avoid contact with oxidants, strong acids, and strong bases, and away from fire and heat sources .
将来の方向性
(4-Piperidinophenyl)methylamine has potential applications in the synthesis of antidepressants, analgesic drugs, and anticancer drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .
作用機序
Target of Action
It is often used as an intermediate in the synthesis of drugs, suggesting that its targets could be varied depending on the final drug molecule it contributes to .
Action Environment
It should be stored to avoid contact with oxidants, strong acids, and strong bases, and away from fire and heat sources .
生化学分析
Biochemical Properties
(4-Piperidinophenyl)methylamine plays a significant role in biochemical reactions, particularly in medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of drugs by acting as an intermediate . The compound’s interactions with enzymes and proteins are crucial for its role in drug synthesis, where it may act as a substrate or inhibitor, influencing the activity of these biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antidepressants, the compound may modulate neurotransmitter levels, thereby affecting cell signaling and gene expression . Additionally, its role in the synthesis of anticancer drugs suggests that it may influence cellular metabolism and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular processes . For instance, in the synthesis of analgesic drugs, it may inhibit enzymes involved in pain signaling pathways, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular function, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have therapeutic effects, such as antidepressant or analgesic activity. At high doses, it may exhibit toxic or adverse effects . Studies in animal models have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels, particularly in the context of drug synthesis . For example, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic and toxic effects. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in drug development.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the mitochondria or nucleus may influence its role in cellular metabolism or gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
(4-piperidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROBJEHXMLQDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383771 | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-73-6 | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-PIPERIDINOPHENYL)METHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)


![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)




